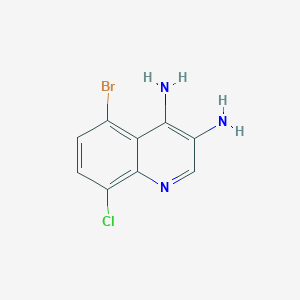

5-Bromo-8-chloroquinoline-3,4-diamine

Description

Properties

Molecular Formula |

C9H7BrClN3 |

|---|---|

Molecular Weight |

272.53 g/mol |

IUPAC Name |

5-bromo-8-chloroquinoline-3,4-diamine |

InChI |

InChI=1S/C9H7BrClN3/c10-4-1-2-5(11)9-7(4)8(13)6(12)3-14-9/h1-3H,12H2,(H2,13,14) |

InChI Key |

RTWHUQQGQHFRRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C(C=NC2=C1Cl)N)N)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 8-Hydroxyquinoline to 5-Bromo-8-hydroxyquinoline

- Starting Material : 8-Hydroxyquinoline

- Reagents : Bromine, glacial acetic acid

- Procedure : 8-Hydroxyquinoline is dissolved in glacial acetic acid, and bromine is added dropwise under stirring in a fume cupboard. The reaction leads to selective monobromination at the 5-position, yielding 5-bromo-8-hydroxyquinoline as a milky yellow crystal.

- Isolation : The product is filtered, washed, and dried. Further purification may involve recrystallization from ethyl acetate.

- Characterization : Infrared spectroscopy confirms the presence of bromine substitution and hydroxyl functionality with characteristic peaks such as C-H bending at 794.7 cm⁻¹ and C-O stretching around 1049-1196 cm⁻¹. The acid halide group is indicated by a peak at 1797.72 cm⁻¹.

Chlorination to Introduce 8-Chloro Substitution

- Starting Material : 5-Bromo-8-hydroxyquinoline or quinoline derivatives

- Reagents : Phosphorus oxychloride (POCl₃) or phenylphosphonic dichloride

- Procedure : Chlorination is achieved by treating the hydroxyquinoline derivative with chlorinating agents such as POCl₃ under reflux conditions, replacing the hydroxyl group at the 8-position with chlorine.

- Outcome : Formation of 5-bromo-8-chloroquinoline intermediate.

This sequence illustrates the introduction of vicinal diamine groups on quinoline rings and can be adapted for 5-bromo-8-chloroquinoline derivatives.

Final Assembly of 5-Bromo-8-chloroquinoline-3,4-diamine

- Starting from 5-bromo-8-chloroquinoline, nitration at position 3 followed by reduction can yield the diamine functionality.

- Alternatively, selective magnesiation strategies can be employed to functionalize the quinoline ring at desired positions before amination.

Comparative Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| Bromination | 8-Hydroxyquinoline | Bromine, Glacial Acetic Acid | 5-Bromo-8-hydroxyquinoline | Selective monobromination at C-5 |

| Chlorination | 5-Bromo-8-hydroxyquinoline | POCl₃ or Phenylphosphonic Dichloride | 5-Bromo-8-chloroquinoline | Hydroxyl replaced by chlorine at C-8 |

| Nitration | Quinoline-2,4-diol | Nitric Acid | 3-Nitroquinoline-2,4-diol | Introduces nitro group at C-3 |

| Chlorination | 3-Nitroquinoline-2,4-diol | Phenylphosphonic Dichloride | 2,4-Dichloro-3-nitroquinoline | Chlorination at C-2 and C-4 |

| Amination | 2,4-Dichloro-3-nitroquinoline | Aqueous Ammonia | 2-Chloro-3-nitroquinolin-4-amine | Amination at C-4 |

| Reduction | 2-Chloro-3-nitroquinolin-4-amine | Fe/HCl | 2-Chloroquinoline-3,4-diamine | Nitro reduction to amine at C-3 |

Research Findings and Optimization Notes

- Selective Halogenation : Bromination is more selective and less exothermic than chlorination, favoring position 5 substitution on 8-hydroxyquinoline.

- Magnesiation Techniques : Recent advances include selective magnesiation of chloroquinolines to functionalize specific positions under mild conditions, improving yields and regioselectivity.

- Continuous Flow Processes : Microreactor technology and flow chemistry have been applied to quinoline functionalization, enabling safer and scalable synthesis of halogenated diamine derivatives.

- Catalyst Use : L-proline and other organocatalysts have been used in related quinoline derivative syntheses to promote condensation and cyclization steps, potentially adaptable for this compound.

- Characterization : IR spectroscopy confirms functional groups; key bands include C-H bending for substituted benzene rings, C-O stretching, C=O stretching for acid halides, and O-H stretching for phenolic groups.

Chemical Reactions Analysis

5-Bromo-8-chloroquinoline-3,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles like amines or thiols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Scientific Research Applications

5-Bromo-8-chloroquinoline-3,4-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-8-chloroquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. It can bind to DNA or proteins, disrupting their normal function. This interaction can lead to the inhibition of cell growth or the induction of cell death, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares 5-Bromo-8-chloroquinoline-3,4-diamine with two closely related compounds from product databases ():

| Compound | Substituents | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| This compound | Br (C5), Cl (C8) | C₉H₆BrClN₃ | ~272.35* | Electron-withdrawing substituents enhance planarity and polarity. |

| 5-Bromo-8-methylquinoline-3,4-diamine | Br (C5), CH₃ (C8) | C₁₀H₁₀BrN₃ | 252.11 | Methyl group increases lipophilicity. |

| 8-Bromo-5-chloro-6-methylquinoline-3,4-diamine | Br (C8), Cl (C5), CH₃ (C6) | C₁₀H₉BrClN₃ | 286.56 | Additional methyl introduces steric hindrance. |

*Calculated based on substituent positions.

Key Observations :

- Substituent Effects : Bromo and chloro groups (electron-withdrawing) in the target compound may enhance planarity compared to methyl (electron-donating) in analogs, favoring DNA intercalation .

- Molecular Weight: Higher molecular weight in 8-Bromo-5-chloro-6-methylquinoline-3,4-diamine (286.56) due to additional methyl and altered halogen positions.

- Solubility : The target compound’s polarity from Br/Cl may reduce lipophilicity compared to methyl-bearing analogs, affecting bioavailability .

DNA Intercalation Potential

Quinoline derivatives with planar structures and electron-withdrawing groups exhibit DNA intercalation, a mechanism critical for antitumor activity. In a study comparing bicyclic diamines (e.g., quinazoline and pyridopyrimidine derivatives), chloro and bromo substituents improved intercalation efficiency by stabilizing π-π stacking with DNA base pairs . For instance:

- IC2 (6-methylquinazoline-2,4-diamine) : Comparable intercalation to doxorubicin.

- Target Compound : Predicted superior intercalation due to Br/Cl-enhanced planarity and electronic effects, though experimental validation is needed.

AKT1 Inhibition

N1, N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine analogs demonstrated AKT1 inhibitory activity, a target in cancer therapy .

Biological Activity

5-Bromo-8-chloroquinoline-3,4-diamine is a heterocyclic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C₉H₇BrClN₃

- Molecular Weight: 272.53 g/mol

- IUPAC Name: this compound

- Canonical SMILES: C1=CC(=C2C(=C(C=NC2=C1Cl)N)N)Br

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including DNA and various proteins. This interaction can disrupt normal cellular functions, leading to inhibition of cell growth or induction of apoptosis, which is particularly relevant in cancer therapy.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi. For example:

| Microbial Strain | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Moderate Inhibition | |

| Candida albicans | Effective |

The compound's efficacy against resistant strains highlights its potential as an alternative therapeutic agent in treating infections that are difficult to manage with conventional antibiotics.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

The mechanism involves inducing cell cycle arrest and apoptosis through the activation of caspase pathways. Further studies are needed to elucidate the precise molecular mechanisms involved.

Case Studies

-

Antimicrobial Efficacy Against Multidrug Resistant Strains:

A study evaluated the activity of this compound against multidrug-resistant Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments, suggesting a promising alternative for resistant infections . -

Anticancer Potential in Vivo:

In a murine model of breast cancer, administration of this compound resulted in a marked reduction in tumor size compared to control groups. The study reported a reduction in tumor volume by over 50% after four weeks of treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.